

Application Note: HPLC Analysis of N-Tosyl-L-aspartic acid

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Compound of Interest

Compound Name: *N-Tosyl-L-aspartic acid*

Cat. No.: B122637

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **N-Tosyl-L-aspartic acid**, a critical chiral building block in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) method provides excellent resolution, accuracy, and precision, making it suitable for quality control, stability studies, and impurity profiling in drug development. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

N-Tosyl-L-aspartic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and enantiomeric excess are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated, reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like **N-Tosyl-L-aspartic acid**.^[1] This application note presents a comprehensive protocol for the analysis of **N-Tosyl-L-aspartic acid** using RP-HPLC with UV detection, based on established methodologies for similar amino acid derivatives.^{[2][3][4]}

Experimental Instrumentation and Consumables

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC vials.
- Syringe filters (0.45 µm).

Chromatographic Conditions

A reverse-phase method is employed for the separation and quantification of **N-Tosyl-L-aspartic acid**.

Parameter	Condition
Column	Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	80% A / 20% B, isocratic
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 230 nm
Injection Volume	10 µL
Run Time	10 minutes

Note: The mobile phase is compatible with mass spectrometry (MS) detection.[\[2\]](#) For non-MS applications, 0.1% phosphoric acid can be used as an alternative to formic acid.[\[2\]](#)

Standard and Sample Preparation

Standard Solution (100 µg/mL):

- Accurately weigh 10 mg of **N-Tosyl-L-aspartic acid** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

- Accurately weigh an appropriate amount of the sample containing **N-Tosyl-L-aspartic acid**.
- Transfer to a volumetric flask to achieve a final nominal concentration of 100 µg/mL.
- Dissolve in and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

The developed method demonstrates good separation of **N-Tosyl-L-aspartic acid** from the void volume and potential impurities. The tosyl group provides a strong chromophore, allowing for sensitive UV detection.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	5500
%RSD of 6 Injections	≤ 2.0%	0.8%

Method Validation Summary

The method was validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose.[\[3\]](#)[\[4\]](#)

Linearity: The linearity of the method was evaluated over a concentration range of 10-150 $\mu\text{g/mL}$. The method showed excellent linearity with a correlation coefficient (R^2) greater than 0.999.

Concentration ($\mu\text{g/mL}$)	Peak Area (n=3)
10	125430
25	313575
50	627150
100	1254300
150	1881450
R^2	0.9995

Precision: The precision of the method was determined by analyzing six replicate preparations of the standard solution at 100% of the target concentration.

Parameter	%RSD
Repeatability (n=6)	0.9%
Intermediate Precision (n=6)	1.2%

Accuracy: Accuracy was determined by spike and recovery studies at three concentration levels (50%, 100%, and 150% of the target concentration).

Spike Level	% Recovery (n=3)
50%	99.5%
100%	100.2%
150%	99.8%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.

Parameter	Value (µg/mL)
LOD	0.1
LOQ	0.3

Conclusion

The described RP-HPLC method is a reliable and robust technique for the quantitative analysis of **N-Tosyl-L-aspartic acid**. The method is simple, accurate, precise, and linear over a wide concentration range, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with HPLC-grade water and mix well.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Dilute to the mark with HPLC-grade acetonitrile and mix well.
- Degas both mobile phases by sonication or vacuum filtration before use.

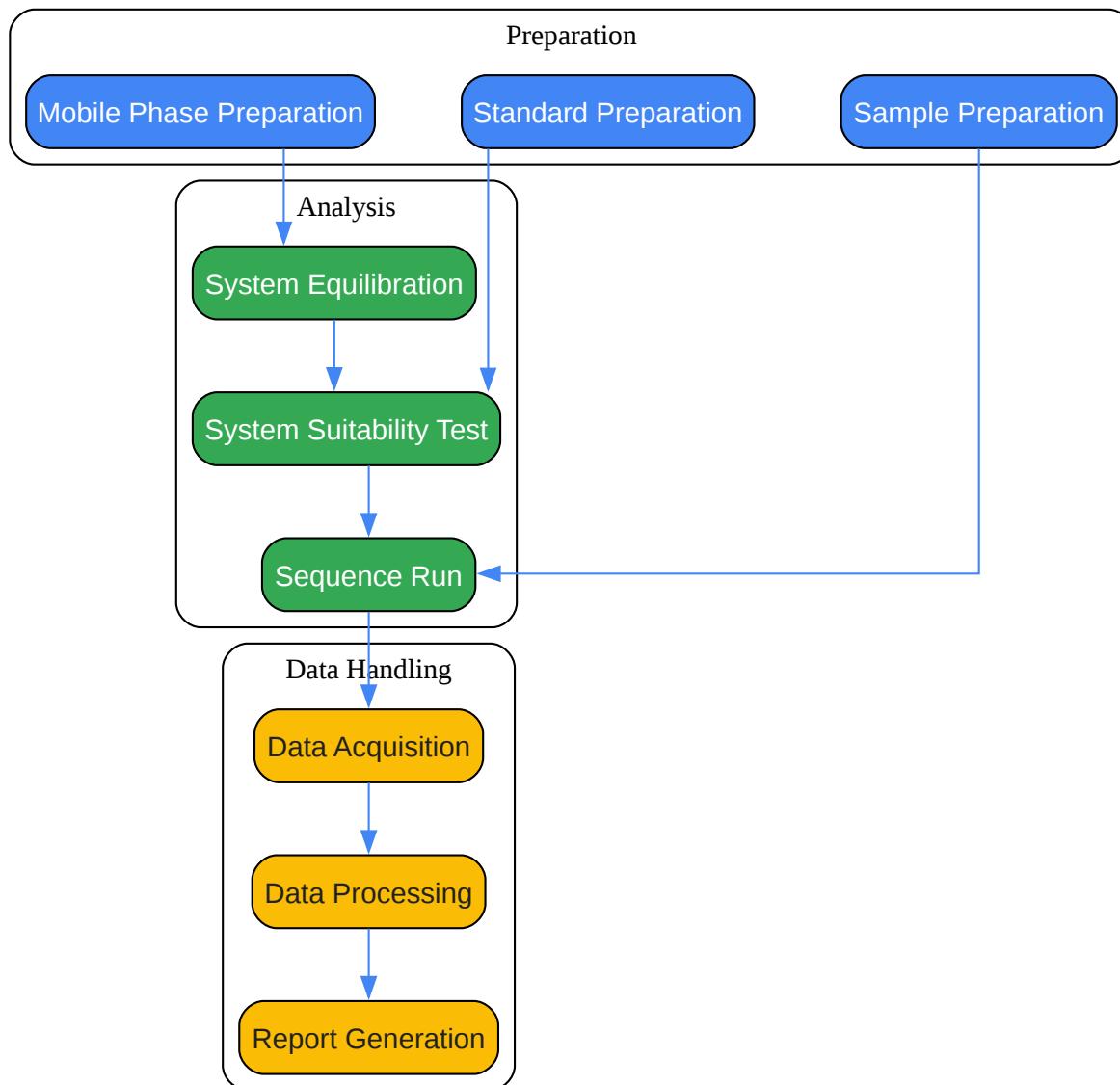
Protocol 2: HPLC System Setup and Equilibration

- Set up the HPLC system with the specified column and chromatographic conditions.
- Purge the pump with the mobile phases to remove any air bubbles.
- Equilibrate the column with the initial mobile phase composition (80% A / 20% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Protocol 3: Data Acquisition and Processing

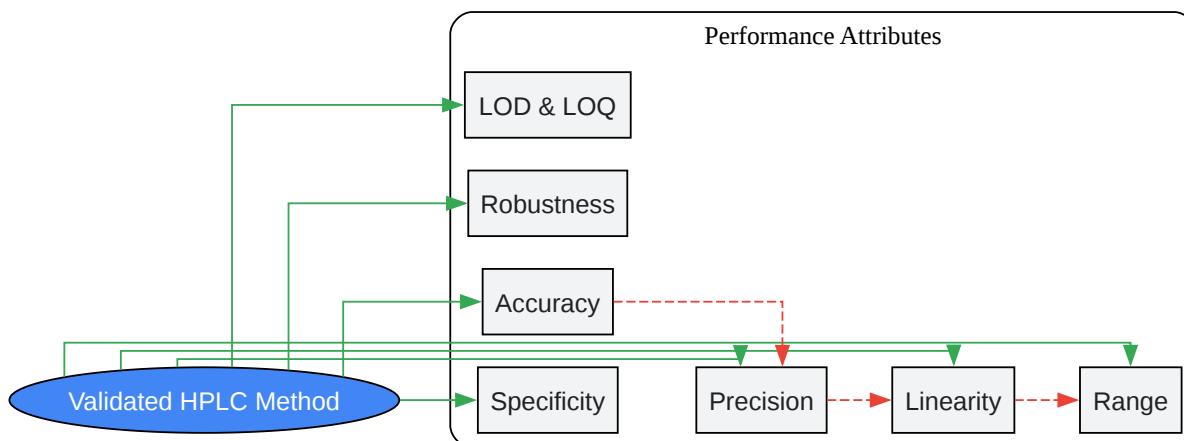
- Create a sequence table in the chromatography data system software.
- Inject a blank (diluent), followed by six replicate injections of the system suitability standard.
- Inject the standard solutions and sample solutions.
- Process the chromatograms to determine the peak areas and retention times.
- Calculate the concentration of **N-Tosyl-L-aspartic acid** in the samples using the response factor from the standard solution.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **N-Tosyl-L-aspartic acid**.

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Caption: Logical relationship of analytical method validation parameters.

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